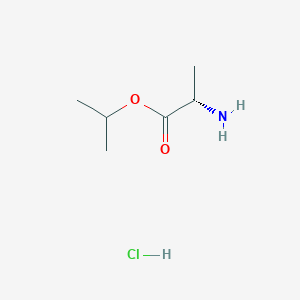

Chlorhydrate de L-alanine isopropyl ester

Vue d'ensemble

Description

L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid alanine. It is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. This compound is known for its role in the preparation of various drugs, including antiviral medications. Its molecular formula is C6H14ClNO2, and it has a molecular weight of 167.63 g/mol .

Applications De Recherche Scientifique

L-Alanine isopropyl ester hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in studies involving amino acid metabolism and protein synthesis.

Medicine: Plays a crucial role in the development of antiviral drugs, particularly those targeting hepatitis C virus

Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes

Mécanisme D'action

Target of Action

It is known to be an effective chiral auxiliary , which means it can be used to control the stereochemistry of a reaction. This suggests that it may interact with various enzymes or receptors that are involved in such reactions.

Mode of Action

As a chiral auxiliary, it likely interacts with its targets to influence the stereochemical outcome of reactions

Biochemical Pathways

As a derivative of an amino acid, it may potentially be involved in various biochemical pathways related to amino acid metabolism .

Result of Action

As a chiral auxiliary, it is likely to influence the stereochemical outcome of reactions, which could have various downstream effects depending on the specific context .

Analyse Biochimique

Biochemical Properties

L-Alanine isopropyl ester hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction is crucial for the conversion of L-Alanine isopropyl ester hydrochloride into its corresponding acid and alcohol components .

Additionally, L-Alanine isopropyl ester hydrochloride can interact with amino acid transporters, facilitating its uptake into cells where it can participate in further metabolic processes . These interactions highlight the compound’s versatility and importance in biochemical pathways.

Cellular Effects

L-Alanine isopropyl ester hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Upon entering the cell, it can be hydrolyzed to release alanine, which is a key amino acid involved in protein synthesis and energy production . This release can impact cellular metabolism by providing an additional source of alanine for these processes.

Furthermore, L-Alanine isopropyl ester hydrochloride has been shown to affect cell signaling pathways by modulating the activity of specific enzymes and receptors involved in these pathways . This modulation can lead to changes in gene expression, ultimately influencing cellular function and behavior.

Molecular Mechanism

The molecular mechanism of L-Alanine isopropyl ester hydrochloride involves its interaction with various biomolecules at the molecular level. One of the key mechanisms is its hydrolysis by esterases, which converts the ester into its corresponding acid and alcohol . This reaction is essential for the compound’s biological activity, as it allows the release of alanine, which can then participate in various metabolic processes.

Additionally, L-Alanine isopropyl ester hydrochloride can bind to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s multifaceted role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Alanine isopropyl ester hydrochloride can change over time due to its stability and degradation properties. The compound is known to be stable under specific storage conditions, such as low temperatures and protection from moisture . Over extended periods, it may undergo hydrolysis, leading to the gradual release of alanine and isopropanol .

Long-term studies have shown that the degradation of L-Alanine isopropyl ester hydrochloride can impact cellular function by altering the availability of alanine and other metabolites . These temporal effects are important considerations for researchers using this compound in various experimental settings.

Dosage Effects in Animal Models

The effects of L-Alanine isopropyl ester hydrochloride in animal models can vary depending on the dosage administered. At lower doses, the compound has been shown to have minimal toxic effects and can be effectively used to study its biochemical properties . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity .

Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings underscore the importance of careful dosage control in experimental studies involving L-Alanine isopropyl ester hydrochloride.

Metabolic Pathways

L-Alanine isopropyl ester hydrochloride is involved in several metabolic pathways, primarily through its conversion to alanine. The key enzyme in this process is alanine dehydrogenase, which catalyzes the reduction of pyruvate to alanine . This reaction is a critical step in the biosynthesis of alanine and plays a significant role in cellular metabolism.

Additionally, L-Alanine isopropyl ester hydrochloride can influence metabolic flux by altering the levels of metabolites involved in energy production and protein synthesis . These effects highlight the compound’s importance in maintaining metabolic balance within cells.

Transport and Distribution

The transport and distribution of L-Alanine isopropyl ester hydrochloride within cells and tissues are facilitated by specific transporters and binding proteins. Amino acid transporters play a crucial role in the uptake of the compound into cells, where it can participate in various metabolic processes . Once inside the cell, L-Alanine isopropyl ester hydrochloride can be distributed to different cellular compartments, depending on its interactions with specific binding proteins .

Subcellular Localization

L-Alanine isopropyl ester hydrochloride exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is known to localize to various cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Alanine isopropyl ester hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-alanine with isopropanol in the presence of an acid catalyst. The process typically includes the following steps :

Raw Material Reaction: L-alanine reacts with triphosgene to form a cyclic intermediate.

Ring Opening: The cyclic intermediate is opened using isopropanol under acidic conditions.

Salt Formation: The resulting product is treated with hydrochloric acid to form L-alanine isopropyl ester hydrochloride.

Industrial Production Methods

In industrial settings, the production of L-alanine isopropyl ester hydrochloride often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of mild reaction conditions and readily available raw materials makes this process cost-effective and suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

L-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Hydrolysis: The ester group can be hydrolyzed to form L-alanine and isopropanol.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions

Hydrolysis: Typically performed using water or aqueous acid/base solutions.

Substitution: Common reagents include nucleophiles such as amines or alcohols.

Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation

Major Products

The major products formed from these reactions include L-alanine, isopropanol, and various substituted derivatives depending on the reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- L-Alanine ethyl ester hydrochloride

- L-Alanine methyl ester hydrochloride

- L-Tryptophan isopropyl ester hydrochloride

- L-Alanine tert-butyl ester hydrochloride

Uniqueness

L-Alanine isopropyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C, sets it apart from other similar compounds .

Activité Biologique

L-Alanine isopropyl ester hydrochloride (CAS Number: 39825-33-7) is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmaceuticals. This compound serves as an important intermediate in the synthesis of antiviral drugs, notably those targeting hepatitis C and B viruses. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₆H₁₃NO₂

- Molecular Weight : 131.18 g/mol

- IUPAC Name : Propan-2-yl 2-aminopropanoate

- CAS Registry Number : 39825-33-7

Synthesis Methods

L-Alanine isopropyl ester hydrochloride can be synthesized through various methods, with notable routes including:

- Using Thionyl Chloride :

- Catalytic Synthesis :

Antiviral Properties

L-Alanine isopropyl ester hydrochloride is primarily recognized for its role as an intermediate in the synthesis of prodrugs for treating hepatitis C virus (HCV) infections. It is involved in the preparation of compounds that inhibit viral replication, thus showcasing significant antiviral activity.

- Case Study : Research has demonstrated that derivatives synthesized from L-Alanine isopropyl ester hydrochloride exhibit potent activity against HCV, making it a crucial component in developing effective antiviral therapies .

The biological activity of L-Alanine isopropyl ester hydrochloride can be attributed to its ability to act as a prodrug. Once administered, it undergoes enzymatic conversion to release active metabolites that interfere with viral replication processes.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity and applications of L-Alanine isopropyl ester hydrochloride:

- Antiviral Efficacy : In vitro studies indicate that compounds derived from L-Alanine isopropyl ester hydrochloride show significant inhibition of HCV replication, with IC50 values in the low micromolar range .

- Pharmacokinetics : The pharmacokinetic profile suggests good absorption and bioavailability when administered orally, making it suitable for therapeutic use .

Applications in Drug Development

L-Alanine isopropyl ester hydrochloride plays a pivotal role in pharmaceutical research:

- Synthesis of Sofosbuvir : It serves as a key intermediate in the synthesis of sofosbuvir, a nucleotide analog used for treating chronic hepatitis C .

- Research Reagent : As a reagent, it facilitates the development of new antiviral compounds based on imidazotriazine and pyrrolotriazine frameworks .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.18 g/mol |

| CAS Number | 39825-33-7 |

| Primary Use | Antiviral drug synthesis |

| Yield from Synthesis | Up to 93.7% |

| Purity | Up to 99% |

Propriétés

IUPAC Name |

propan-2-yl (2S)-2-aminopropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQKNCSWDMGPOY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10960388, DTXSID001347097 | |

| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62062-65-1, 39825-33-7 | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62062-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl L-alaninate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Alanine isopropyl ester hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl L-alaninate hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl L-alaninate Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL L-ALANINATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XE5BV8F75L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of the novel synthesis method for L-Alanine isopropyl ester hydrochloride described in the research?

A1: The novel synthesis method presented offers several advantages over conventional methods []. Firstly, it utilizes readily available and cost-effective L-Alanine as the starting material []. Secondly, the reaction conditions are milder, and the processes involved are simpler, making it suitable for large-scale production []. Additionally, this method avoids the use of hazardous reagents like thionyl chloride, contributing to a safer and more environmentally friendly process [].

Q2: How is L-Alanine isopropyl ester hydrochloride used in the synthesis of Sofosbuvir?

A2: L-Alanine isopropyl ester hydrochloride serves as a crucial building block in the multi-step synthesis of Sofosbuvir [, ]. Specifically, it reacts with phosphorus oxychloride to form an intermediate compound (Compound II in []). This Compound II then undergoes further reactions with phenol and pentafluorophenol, ultimately leading to the formation of N-[(S)-(2,3,4,5,6-pentafluorophenyl) phenoxyl phosphoryl-L-alanine isopropyl ester, a key intermediate in the production of Sofosbuvir [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.